molecular formula C13H24ClNO2 B5570390 2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride

2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride

Cat. No.: B5570390
M. Wt: 261.79 g/mol
InChI Key: SMVCGGWTTQEKHE-UHFFFAOYSA-N
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Description

2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride is a derivative of adamantane, a highly symmetrical polycyclic hydrocarbon. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride typically involves the functionalization of adamantane. One common method is the reaction of adamantan-2-one with 2-aminoethanol under acidic conditions to form the desired compound . The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of adamantane derivatives often involves large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in the industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2.ClH/c15-2-1-14-8-13(16)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14-16H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVCGGWTTQEKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CNCCO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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